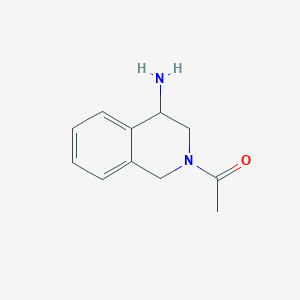
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group and a ketone group attached to a tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by functional group transformations. For instance, the reduction of 1,2,3,4-tetrahydroisoquinoline can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Subsequent functionalization of the resulting tetrahydroisoquinoline with appropriate reagents can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure hydrogenation, and catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure but lacks the amino group.
4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one: Similar structure with an extended carbon chain.
2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the tetrahydroisoquinoline ring system. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, also known as 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 190.24 g/mol. The compound features a tetrahydroisoquinoline core which is significant in various pharmacological contexts.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties . These properties are crucial for mitigating oxidative stress in biological systems. A study demonstrated that derivatives of tetrahydroisoquinoline can scavenge free radicals effectively, suggesting a potential role in preventing oxidative damage in cells .
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinoline derivatives have been widely studied. For instance, compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by various stressors. This activity may be attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammatory processes .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties . Research has indicated that certain isoquinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of tetrahydroisoquinoline derivatives resulted in significant neuroprotection against induced ischemic damage. The study highlighted improvements in behavioral outcomes and reduced neuronal loss in treated subjects compared to controls.
Case Study 2: Antioxidant Efficacy
In vitro assays showed that specific derivatives of the compound significantly reduced oxidative stress markers in cultured cells. This was measured by the decrease in malondialdehyde levels and an increase in glutathione content post-treatment .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-9-4-2-3-5-10(9)11(12)7-13/h2-5,11H,6-7,12H2,1H3 |
InChI Key |
NUALDJFHRDJSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















